molecular formula C31H30N2O2S2 B11506019 2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)

2,2'-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide)

Cat. No.: B11506019
M. Wt: 526.7 g/mol
InChI Key: HLCLDZCGGLNVEM-UHFFFAOYSA-N
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Description

2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) is a complex organic compound characterized by its unique structure, which includes benzene rings, methanediyl groups, and sulfanediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with methanediyl and sulfanediyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the benzene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[sulfanediylbis(benzene-1,4-diyloxy)]diethanol
  • 1,1’-methanediylbis(4-isocyanatobenzene)
  • 4,4’-methylenebis{N-[4-(diethylamino)benzylidene]aniline}

Uniqueness

2,2’-[methanediylbis(benzene-4,1-diylmethanediylsulfanediyl)]bis(N-phenylacetamide) is unique due to its specific combination of methanediyl and sulfanediyl linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C31H30N2O2S2

Molecular Weight

526.7 g/mol

IUPAC Name

2-[[4-[[4-[(2-anilino-2-oxoethyl)sulfanylmethyl]phenyl]methyl]phenyl]methylsulfanyl]-N-phenylacetamide

InChI

InChI=1S/C31H30N2O2S2/c34-30(32-28-7-3-1-4-8-28)22-36-20-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)21-37-23-31(35)33-29-9-5-2-6-10-29/h1-18H,19-23H2,(H,32,34)(H,33,35)

InChI Key

HLCLDZCGGLNVEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)CC3=CC=C(C=C3)CSCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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